molecular formula CH2O2 B056316 Formic Acid O-d CAS No. 925-94-0

Formic Acid O-d

Cat. No.: B056316
CAS No.: 925-94-0
M. Wt: 47.031 g/mol
InChI Key: BDAGIHXWWSANSR-DYCDLGHISA-N
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Description

Formic Acid O-d (DCOOD, CAS 420-93-5) is a deuterium-labeled analog of formic acid, where the hydroxyl proton is replaced by a deuterium atom. This high-purity isotopic standard is indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy, serving as a critical solvent and chemical shift reference, particularly for the quantitative analysis of compounds containing acidic protons. Its research value extends to mechanistic studies in organic and organometallic chemistry, where it is used as a deuterium source to probe reaction pathways and track hydrogen (deuterium) transfer mechanisms. Furthermore, this compound is a vital reagent in mass spectrometry, enhancing the accuracy of analytical methods by minimizing hydrogen-deuterium exchange-related interferences. The mechanism of action for its spectroscopic utility lies in the distinct nuclear spin properties of deuterium compared to protium, which eliminates its signal from the ^1H NMR spectrum, thereby simplifying spectral interpretation. In chemical reactions, the kinetic isotope effect (KIE) associated with the O-D bond can be leveraged to study the rate-determining steps of catalytic cycles, such as those involving hydrogenation or dehydrogenation processes. This compound is essential for researchers requiring precise isotopic labeling for tracing, spectroscopic standardization, and advanced kinetic analysis.

Properties

IUPAC Name

deuterio formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90239024
Record name Formic (2H)acid
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Molecular Weight

47.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

925-94-0
Record name Formic acid-d
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Record name Formic (2H)acid
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Record name Formic (2H)acid
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Record name Formic [2H]acid
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Preparation Methods

Reaction Mechanism and Conditions

The exchange reaction follows the equilibrium:
HCOOH+D2ODCOOD+HDO\text{HCOOH} + \text{D}_2\text{O} \leftrightarrow \text{DCOOD} + \text{HDO}
Sulfuric acid (H2SO4) or phosphoric acid (H3PO4) catalyzes the reaction at elevated temperatures (80–100°C). The extent of deuteration depends on the molar ratio of D2O to HCOOH, with excess D2O driving the equilibrium toward deuterated product formation.

Table 1: Optimized Conditions for Catalytic Deuteration

ParameterValue/RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate exchange but risk decomposition
Molar Ratio (D2O:HCOOH)5:1 to 10:1Excess D2O improves deuteration efficiency
Catalyst Concentration1–5 wt% H2SO4Higher concentrations reduce reaction time
Reaction Time24–72 hoursProlonged durations ensure isotopic equilibrium

This method achieves deuteration levels exceeding 98% but requires subsequent distillation to remove residual D2O and catalyst.

Hydrolysis of Deuterated Methyl Formate

Industrial-scale production often utilizes the hydrolysis of deuterated methyl formate (DCOOCH3), a two-step process adapted from conventional formic acid synthesis.

Step 1: Synthesis of Deuterated Methyl Formate

Deuterated methanol (CD3OD) reacts with carbon monoxide under high pressure (30–40 bar) in the presence of a methoxide catalyst:
CD3OD+CONaOCH3DCOOCH3\text{CD}_3\text{OD} + \text{CO} \xrightarrow{\text{NaOCH}_3} \text{DCOOCH}_3
Yields exceed 90% when conducted at 80°C with a 1:1.2 molar ratio of CD3OD to CO.

Step 2: Hydrolysis to this compound

DCOOCH3 undergoes hydrolysis with excess D2O under acidic conditions:
DCOOCH3+D2ODCOOH+CD3OD\text{DCOOCH}_3 + \text{D}_2\text{O} \rightarrow \text{DCOOH} + \text{CD}_3\text{OD}
The reaction is typically performed at 100–120°C with a 10:1 molar ratio of D2O to DCOOCH3, achieving a conversion efficiency of 85–92%.

Table 2: Industrial Hydrolysis Parameters

StagePressureTemperatureKey ReagentsYield
Methyl Formate Synthesis30–40 bar80°CCD3OD, CO, NaOCH390%
HydrolysisAmbient100–120°CD2O, H2SO485–92%

Isotopic Exchange via Gas-Phase Deuterium

High-purity this compound (>99 atom% D) is obtained through gas-phase isotopic exchange using deuterium gas (D2) and a palladium catalyst. This method avoids solvent contamination and is favored for analytical applications.

Process Overview

  • Vaporization : Protiated formic acid is vaporized at 150°C.

  • Deuteration : The vapor passes over a palladium-coated alumina catalyst under D2 flow (1–2 bar).

  • Condensation : The deuterated product is condensed at −20°C.

This method achieves near-quantitative deuteration within 6–8 hours but requires specialized equipment to handle corrosive vapors.

Purification and Quality Control

Crude this compound often contains residual protiated species, D2O, and catalysts. Fractional distillation under reduced pressure (20–30 mmHg) is employed, with boiling point differences between HCOOH (100.8°C) and DCOOH (101.2°C) enabling separation.

Table 3: Distillation Parameters for Purification

ParameterValuePurpose
Pressure20–30 mmHgLower boiling points
Temperature Gradient50–101°CSeparate HCOOH/DCOOH
Purity Post-Distillation>98 atom% DAnalytical-grade output

Industrial Production and Applications

Large-scale production aligns with the methyl formate hydrolysis route due to its scalability and cost efficiency. Major manufacturers (e.g., Cambridge Isotope Laboratories) utilize continuous-flow reactors to produce metric-ton quantities annually.

Key Applications

  • Mass Spectrometry : Deuterated formic acid enhances signal resolution in lipidomics by shifting PC (phosphatidylcholine) masses without affecting PS (phosphatidylserine).

  • NMR Spectroscopy : Serves as a solvent additive to suppress background proton signals.

Chemical Reactions Analysis

Types of Reactions: Formic (2H)acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols in the presence of an acid catalyst.

Major Products:

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Chemical Reactions
Formic acid serves as a vital intermediate in the synthesis of various chemicals. It is utilized in the production of esters, which are important for creating fragrances and flavorings, as well as in the synthesis of pharmaceuticals and agrochemicals .

1.2 Reduction Reactions
Formic acid is effective in reducing metal ions to their respective metals, which is critical for producing metallic nanoparticles used in electronics and catalysis. It can also reduce carbonyl compounds to alcohols and nitro compounds to amines, making it a versatile reagent in organic synthesis .

Environmental Applications

2.1 Atmospheric Chemistry
Recent studies have highlighted the role of formic acid in atmospheric chemistry. It contributes to the formation of secondary organic aerosols and influences precipitation acidity. Understanding its formation mechanisms can help improve atmospheric models and climate predictions . A study revealed that formic acid production could be underestimated by conventional models, prompting further research into its atmospheric behavior .

2.2 Carbon Dioxide Conversion
Formic acid is emerging as a key product in the electrochemical conversion of carbon dioxide (CO₂) into useful chemicals. Researchers have developed efficient pathways to produce formic acid from CO₂ using renewable electricity, which can subsequently be upgraded into sustainable aviation fuel . This process not only helps in reducing greenhouse gas emissions but also contributes to the development of renewable energy technologies.

Analytical Chemistry

3.1 Chromatography
In analytical chemistry, formic acid is widely used as a volatile pH modifier in high-performance liquid chromatography (HPLC) and capillary electrophoresis. Its ability to enhance the separation of complex mixtures, such as peptides and proteins, makes it invaluable in biochemical analysis . The incorporation of formic acid into mobile phases improves detection sensitivity when coupled with mass spectrometry.

Industrial Applications

4.1 Textile and Leather Industries
Formic acid is extensively used in textile dyeing and leather tanning processes due to its ability to adjust pH levels and facilitate dye uptake . Its role in these industries enhances product quality and consistency.

4.2 Rubber Production
In rubber manufacturing, formic acid acts as a coagulant during latex processing, aiding in the production of rubber sheets and other rubber products .

Case Study 1: Electrochemical Production of Formic Acid

A significant advancement was made by a research team at the National Renewable Energy Laboratory that developed a scalable membrane electrode assembly architecture for efficient electrochemical conversion of CO₂ to formic acid. This innovation allows for high energy efficiency and durability while utilizing renewable electricity . The results indicate potential for large-scale applications in sustainable fuel production.

Case Study 2: Formic Acid's Role in Atmospheric Chemistry

A collaborative study involving multiple research institutions explored the mechanisms behind formic acid formation in the atmosphere. The findings revealed that increased understanding of these mechanisms could lead to improved climate models and better predictions regarding weather patterns influenced by organic acids like formic acid .

Mechanism of Action

Formic (2H)acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Table 1: Physical Properties of Formic Acid and Similar Carboxylic Acids

Compound Boiling Point (°C) Density (g/cm³) pKa Solubility in Water
Formic Acid 100.8 1.22 3.75 Miscible
Acetic Acid 118.1 1.05 4.76 Miscible
Propionic Acid 141.2 0.99 4.88 Miscible
Lactic Acid 122 (decomp.) 1.21 3.86 Miscible

Metabolic Utilization in Microorganisms

Formic acid is a critical energy and carbon source for acidophilic methanotrophs like Methylacidiphilum sp. RTK17.1, which thrive in geothermal environments. Transcriptomic studies reveal that formic acid utilization upregulates the pmoCAB3 operon (encoding high-affinity methane monooxygenase) and formate dehydrogenase, while downregulating methanol dehydrogenase. This contrasts with methane-dependent growth, which primarily activates the pmoCAB1 operon . In contrast, acetic acid is metabolized via the glyoxylate shunt in many bacteria, requiring additional enzymatic steps compared to formic acid’s direct oxidation to CO₂ .

Table 2: Microbial Utilization of C1 Compounds by Methylacidiphilum sp. RTK17.1

Substrate Growth Efficiency Key Metabolic Genes Expressed
Formic Acid High Formate dehydrogenase, pmoCAB3
Methane Moderate pmoCAB1
Methanol Low Methanol dehydrogenase

Table 3: Comparative Catalytic Dehydrogenation Efficiency

Catalyst System Substrate Turnover Frequency (h⁻¹) Reference
Fe/PP3 Formic Acid 9,425
Pd-based Formic Acid ~3,000
Pt/C Methanol 500

Environmental Presence and Impact

Formic acid accumulates in acidic wetlands (0.65 mM) and geothermal soils, where it sustains microbial communities under methane-limiting conditions . Its short environmental residence time contrasts with acetic acid, which persists longer due to slower microbial uptake . In contrast to lactic acid, formic acid’s rapid oxidation minimizes soil acidification, enhancing its ecological compatibility .

Research Findings and Key Studies

  • Catalytic Innovations: Iron-based catalysts for formic acid dehydrogenation achieve unprecedented stability (turnover number >92,000), enabling scalable hydrogen production .
  • Fuel Cell Efficiency: Formic acid’s single-round-trip efficiency (45%) surpasses methanol (30%) due to lower overpotentials and absence of CO byproducts .

Biological Activity

Formic acid (FA), a simple carboxylic acid, has garnered attention for its diverse biological activities. Its applications range from food preservation to potential therapeutic uses. This article delves into the biological activity of Formic Acid O-d , focusing on its antimicrobial properties, effects on microbial metabolism, and implications in poisoning cases.

Antimicrobial Properties

Formic acid exhibits significant antimicrobial activity, particularly against various pathogens. It is commonly used in agricultural settings to control microbial populations in livestock and poultry.

Table 1: Minimum Inhibitory Concentrations (MIC) of Formic Acid Against Pathogens

PathogenMIC (ppm)MBC (ppm)
Escherichia coli6002400
Salmonella spp.6002400
Clostridium perfringens12002400

According to research, formic acid demonstrates superior efficacy compared to other organic acids against E. coli and Salmonella spp., attributed to its small molecular size and chain length . Furthermore, it serves as a primary energy source for certain bacteria, such as Campylobacter jejuni, where it acts as an electron donor in respiratory metabolism .

Quorum Sensing and Violacein Production

A notable study highlighted the role of formic acid in enhancing violacein production in Chromobacterium violaceum. The addition of FA promoted quorum sensing (QS), leading to a 20% increase in violacein synthesis. Violacein is recognized for its antibacterial, antifungal, antioxidative, and antitumor properties .

Table 2: Violacein Production with Formic Acid Addition

ConditionViolacein Production (g/L)
No FA Addition0.85
With FA Addition1.02

The study indicated that formic acid activates the cviI gene responsible for QS, subsequently inducing the vio gene cluster essential for violacein synthesis .

Induction of Viable But Non-Culturable (VBNC) State

Formic acid has been shown to induce a viable but non-culturable (VBNC) state in certain pathogens. This phenomenon complicates detection and poses challenges for food safety. In experiments, concentrations of 3% FA were found to induce VBNC states in Acinetobacter baumannii and Klebsiella pneumoniae, with significant increases in antimicrobial resistance (AMR) phenotype and virulence gene expression upon resuscitation after FA removal .

Toxicological Aspects

Despite its beneficial applications, formic acid poses risks when ingested or inhaled. A case series analysis reported acute poisoning incidents, primarily from deliberate self-harm or accidental ingestion. Symptoms included orofacial burns, metabolic acidosis, and renal complications. The study emphasized the need for immediate management protocols to mitigate mortality risks associated with formic acid poisoning .

Table 3: Clinical Outcomes of Formic Acid Poisoning Cases

OutcomeFrequency (%)
Orofacial Burns100
Mild Hematemesis28.5
Severe Hematemesis21.5
Renal ComplicationsVariable

Q & A

Q. How can formic acid emission rates from heritage materials (e.g., wood, paper) be measured in controlled laboratory settings?

Methodological Answer:

  • Use standardized chamber testing under controlled temperature (e.g., 23°C) and humidity (50% RH) to simulate indoor storage conditions. Measure emissions via ion chromatography (IC) or thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) .
  • Calculate area-specific emission rates (SERa) using the formula:
    SERa=(CsampleCblank)×VA×t\text{SERa} = \frac{(C_{\text{sample}} - C_{\text{blank}}) \times V}{A \times t}

where CC = concentration, VV = chamber volume, AA = sample surface area, and tt = sampling time. Include blank chamber measurements to account for background contamination .

Example Data:

MaterialEmission Rate (µg m⁻² h⁻¹)Conditions (Temp/RH)
Aged Wood14523°C, 50% RH
New Softwood30323°C, 50% RH
Recycled Paper3323°C, 50% RH
Source:

Q. What environmental factors most significantly influence formic acid emissions in heritage storage environments?

Methodological Answer:

  • Temperature : Emissions decrease by 2–4× when temperature is reduced from 23°C to 10°C. For example, new softwood emissions drop from 303 µg m⁻² h⁻¹ (23°C) to ~75 µg m⁻² h⁻¹ (10°C) .
  • Humidity : Lowering RH from 50% to 20% reduces emissions by >2×. Use Tiny-Tag sensors (±0.4°C, ±3% RH accuracy) to monitor conditions and validate via regression analysis .
  • Recommendation: Implement climate-controlled storage with <20°C and <40% RH to mitigate degradation .

Q. How can researchers ensure formic acid purity and stability during experimental handling?

Methodological Answer:

  • Use high-purity grades (e.g., ≥98% ACS reagent) and store in inert containers to prevent oxidation. Verify purity via FTIR or NMR spectroscopy .
  • For aqueous solutions, stabilize with 0.1% formic acid (v/v) to maintain pH <2.5 and prevent microbial growth .

Advanced Research Questions

Q. How can discrepancies between laboratory-measured and field-observed formic acid emission rates be resolved?

Methodological Answer:

  • Controlled vs. Real-World Variables : Lab studies isolate temperature/humidity effects, while field conditions include mechanical ventilation, material aging, and mixed VOC interactions. Use multivariate regression to account for confounding factors .
  • Validation : Compare lab data (e.g., 23°C/50% RH) with field measurements in heritage buildings. For example, cellulose acetate film emits 10× more acetic acid in lab settings than in ventilated storage rooms .

Q. What experimental designs best isolate the effects of temperature versus humidity on formic acid emissions?

Methodological Answer:

  • Use a factorial design with independent variables:
  • Temperature: 10°C, 23°C, 30°C
  • Humidity: 20%, 50%, 70% RH
    • Measure emissions under all combinations (e.g., 9 conditions) and perform ANOVA to identify dominant factors. For instance, humidity reduction lowers emissions more sharply in hygroscopic materials like wood pulp paper .

Q. What methodological challenges arise when detecting trace VOCs alongside formic acid in emissions?

Methodological Answer:

  • Sensitivity : Use TD-GC-MS with low detection limits (e.g., LOD <1 µg m⁻³) to identify co-emitted VOCs (e.g., aldehydes, ketones) .
  • Interference : Pre-concentrate samples with Tenax TA sorbents and apply principal component analysis (PCA) to distinguish formic acid from overlapping peaks .
  • Example Finding: 36 VOCs detected in paper emissions (e.g., furfural, hexanal) at trace levels (<1 µg m⁻³), complicating degradation marker identification .

Data Analysis and Reporting Guidelines

Q. How should formic acid emission data be presented to ensure reproducibility in publications?

Methodological Answer:

  • Tables : Include sample metadata (material type, age, surface area) and emission rates under all tested conditions (see Table 2 in ).
  • Figures : Plot emission trends vs. temperature/humidity with error bars (SD from triplicate measurements). Use Arrhenius plots for temperature dependence analysis .
  • Supplemental Data : Provide raw chromatograms, calibration curves, and statistical scripts in repositories like Zenodo .

What frameworks are effective for formulating research questions on formic acid degradation mechanisms?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty: "How do PEG-treated archaeological woods alter formic acid emission kinetics compared to untreated samples?" .
    • Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies:
  • Intervention: Reduced storage temperature (10°C vs. 23°C)
  • Outcome: Emission rate reduction (%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Formic Acid O-d

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.